molecular formula C13H12N2O8 B14701134 (3R)-2,2-Dimethyl-5-oxooxolan-3-yl 3,5-dinitrobenzoate CAS No. 21860-28-6

(3R)-2,2-Dimethyl-5-oxooxolan-3-yl 3,5-dinitrobenzoate

Cat. No.: B14701134
CAS No.: 21860-28-6
M. Wt: 324.24 g/mol
InChI Key: GNQWNFLFBCGZCG-SNVBAGLBSA-N
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Description

(3R)-2,2-Dimethyl-5-oxooxolan-3-yl 3,5-dinitrobenzoate is a chemical compound with a complex structure that includes a dinitrobenzoate group and a dimethyl-oxooxolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-2,2-Dimethyl-5-oxooxolan-3-yl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with (3R)-2,2-dimethyl-5-oxooxolan-3-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining optimal reaction conditions, such as temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-2,2-Dimethyl-5-oxooxolan-3-yl 3,5-dinitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitro groups.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or hydroxylamines.

Scientific Research Applications

(3R)-2,2-Dimethyl-5-oxooxolan-3-yl 3,5-dinitrobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3R)-2,2-Dimethyl-5-oxooxolan-3-yl 3,5-dinitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The dinitrobenzoate group can participate in electron transfer reactions, while the oxolan ring may interact with hydrophobic pockets in proteins. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3R)-2,2-Dimethyl-5-oxooxolan-3-yl benzoate: Lacks the nitro groups, resulting in different reactivity and applications.

    (3R)-2,2-Dimethyl-5-oxooxolan-3-yl 4-nitrobenzoate: Contains a single nitro group, leading to different chemical properties.

    (3R)-2,2-Dimethyl-5-oxooxolan-3-yl 2,4-dinitrobenzoate: Has nitro groups in different positions, affecting its reactivity and interactions.

Uniqueness

The presence of two nitro groups in (3R)-2,2-Dimethyl-5-oxooxolan-3-yl 3,5-dinitrobenzoate makes it unique compared to similar compounds. These nitro groups can participate in various chemical reactions, providing opportunities for further functionalization and application in diverse fields.

Properties

CAS No.

21860-28-6

Molecular Formula

C13H12N2O8

Molecular Weight

324.24 g/mol

IUPAC Name

[(3R)-2,2-dimethyl-5-oxooxolan-3-yl] 3,5-dinitrobenzoate

InChI

InChI=1S/C13H12N2O8/c1-13(2)10(6-11(16)23-13)22-12(17)7-3-8(14(18)19)5-9(4-7)15(20)21/h3-5,10H,6H2,1-2H3/t10-/m1/s1

InChI Key

GNQWNFLFBCGZCG-SNVBAGLBSA-N

Isomeric SMILES

CC1([C@@H](CC(=O)O1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C

Canonical SMILES

CC1(C(CC(=O)O1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

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